5-(Bromomethyl)-3-ethoxy-4-methylisoxazole
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Overview
Description
Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Methyl Group: The methyl group is typically introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide is usually generated in situ from a precursor such as a nitroalkane or an oxime.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
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Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids. Reduction reactions can also occur, converting the bromomethyl group to a methyl group.
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Cyclization Reactions: : The presence of multiple functional groups allows for intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Commonly used as a base in etherification reactions.
Palladium Catalysts: Employed in various coupling reactions to form carbon-carbon bonds.
Major Products
Substituted Isoxazoles: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation reactions.
Polycyclic Compounds: Produced through cyclization reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of isoxazole derivatives on biological systems. Its derivatives may exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-ethoxy-4-methylisoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)-3-ethoxy-4-methylisoxazole: Contains a hydroxymethyl group instead of a bromomethyl group.
3-Ethoxy-4-methylisoxazole: Lacks the bromomethyl group.
Uniqueness
5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive than the chloromethyl group, making it a better electrophile for nucleophilic substitution reactions. Additionally, the combination of the ethoxy and methyl groups on the isoxazole ring provides a unique steric and electronic environment, influencing the compound’s overall reactivity and properties.
Properties
IUPAC Name |
5-(bromomethyl)-3-ethoxy-4-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2/c1-3-10-7-5(2)6(4-8)11-9-7/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTAXSFBPFJUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(=C1C)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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